3-Isopropoxy-5-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methoxy-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7,11H,1-3H3 |
InChI Key |
SZUGZGNXBLWBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropoxy 5 Methoxyphenol and Its Precursors
Retrosynthetic Analysis of the 3-Isopropoxy-5-methoxyphenol Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, the primary disconnections are at the ether linkages, as these are the key functional groups that define the molecule's structure.
The two main retrosynthetic disconnections for the target molecule are:
C-O bond of the isopropoxy group: This leads to a 3-hydroxy-5-methoxyphenol anion (a phenoxide) and an isopropyl halide. This suggests a Williamson ether synthesis approach for the final step.
C-O bond of the methoxy (B1213986) group: This disconnection would yield a 3-isopropoxy-5-hydroxyphenol anion and a methyl halide.
A deeper retrosynthetic analysis might involve disconnecting both ether linkages, leading back to a common precursor, 3,5-dihydroxyanisole or even resorcinol (B1680541) (1,3-dihydroxybenzene). This suggests that the synthesis can be approached by either a sequential or a direct dialkylation strategy. Furthermore, the presence of a halogenated intermediate in some synthetic routes points to a strategy involving nucleophilic aromatic substitution or cross-coupling reactions.
Synthetic Routes and Reaction Pathways to this compound
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. These methods primarily revolve around the formation of the ether bonds.
Direct Alkylation Strategies for Isopropoxy and Methoxy Group Introduction
Direct alkylation, primarily through the Williamson ether synthesis, is a fundamental method for forming ether linkages. youtube.commasterorganicchemistry.comwikipedia.org This S_N2 reaction involves an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of this compound, a dihydroxybenzene derivative can be sequentially or selectively alkylated.
A plausible direct alkylation strategy would start from 3,5-dihydroxyanisole. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is followed by the introduction of the isopropyl group via reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323). The selectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature.
| Reaction Step | Reagents and Conditions | Product | Yield |
| Isopropylation | 3,5-dihydroxyanisole, K₂CO₃, 2-iodopropane, DMF | This compound | Data not available |
Sequential Functionalization of Phenol (B47542) Substrates
A more controlled approach involves the sequential functionalization of a readily available phenol substrate, such as resorcinol. chemicalbook.comprepchem.com This method allows for the stepwise introduction of the methoxy and isopropoxy groups, providing better control over the final product.
One such pathway begins with the mono-methylation of resorcinol to produce 3-methoxyphenol (B1666288). chemicalbook.comprepchem.com This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. The resulting 3-methoxyphenol can then be subjected to a second alkylation step to introduce the isopropoxy group. This isopropylation is achieved via the Williamson ether synthesis, where the 3-methoxyphenol is first deprotonated to form the corresponding phenoxide, which then reacts with an isopropyl halide.
| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
| Resorcinol | 1) NaOH, Dimethyl sulfate, 40°C; 2) Ether extraction | 3-Methoxyphenol | 50% chemicalbook.comprepchem.com |
| 3-Methoxyphenol | 1) Base (e.g., NaH); 2) 2-iodopropane | This compound | Data not available |
Multi-step Syntheses Involving Aromatic Substitution and Etherification
Multi-step syntheses often provide a high degree of control and can be advantageous for producing complex molecules. A notable route to this compound involves the use of a halogenated intermediate. This strategy allows for the introduction of the ether groups in a well-defined sequence.
A specific example starts with 1-bromo-3,5-dimethoxybenzene. The first step is a selective demethylation using a strong Lewis acid like boron tribromide (BBr₃) to yield 3-bromo-5-methoxyphenol (B1287468). lookchem.com The subsequent step is an etherification reaction, where the newly formed phenolic hydroxyl group is alkylated with an isopropyl group using a base such as cesium carbonate (Cs₂CO₃) and an alkylating agent like 2-iodopropane. lookchem.com The final step to obtain this compound from the bromo-intermediate would typically involve a reduction of the aryl bromide, for example, through catalytic hydrogenation.
Preparation of Key Intermediates for this compound Synthesis
The successful synthesis of this compound often relies on the efficient preparation of key intermediates. Halogenated phenolic ethers are particularly useful building blocks in multi-step synthetic strategies.
Synthesis of Halogenated Phenolic Ethers (e.g., 1-Bromo-3-isopropoxy-5-methoxybenzene)
A key intermediate, 1-bromo-3-isopropoxy-5-methoxybenzene, can be synthesized from commercially available starting materials. One documented method starts from 3-bromo-5-methoxyphenol. lookchem.com
The synthesis involves the O-alkylation of 3-bromo-5-methoxyphenol with an isopropyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the alkylating agent. A reported procedure utilizes cesium carbonate as the base and 2-iodopropane as the isopropyl source in acetonitrile, leading to a high yield of the desired product. lookchem.com
An alternative two-step synthesis of this intermediate starts from 1-bromo-3,5-dimethoxybenzene. lookchem.com This process involves:
Selective Demethylation: Treatment with boron tribromide in dichloromethane (B109758) selectively removes one of the methyl groups to form 3-bromo-5-methoxyphenol. lookchem.com
| Starting Material | Reagents and Conditions | Product | Yield |
| 3-bromo-5-methoxyphenol | 2-iodopropane, Cs₂CO₃, acetonitrile, 65°C, 24h | 1-Bromo-3-isopropoxy-5-methoxybenzene | 97% lookchem.com |
| 1-bromo-3,5-dimethoxybenzene | 1) BBr₃, CH₂Cl₂, 0-20°C, 20h; 2) Cs₂CO₃, 2-iodopropane, acetonitrile, 65°C, 24h | 1-Bromo-3-isopropoxy-5-methoxybenzene | 76% (overall) lookchem.com |
Generation of Aldehyde and Carboxylic Acid Precursors
The synthesis of this compound fundamentally relies on the availability of appropriately substituted aromatic precursors, namely 3,5-dihydroxybenzaldehyde (B42069) and 3,5-dihydroxybenzoic acid. These compounds provide the foundational resorcinol structure onto which the methoxy and isopropoxy groups are subsequently introduced.
3,5-Dihydroxybenzoic Acid:
A primary and well-established method for synthesizing 3,5-dihydroxybenzoic acid involves the disulfonation of benzoic acid, followed by an alkaline fusion hydrolysis of the resulting disulfonate. wikipedia.orgorgsyn.org This industrial process begins with the heating of benzoic acid in fuming sulfuric acid to produce 3,5-disulfobenzoic acid. reddit.com The subsequent fusion of this intermediate with a mixture of sodium and potassium hydroxides at high temperatures cleaves the sulfonate groups, replacing them with hydroxyl groups to yield the desired dihydroxybenzoic acid. orgsyn.org The process requires careful control of temperature and reagent addition. orgsyn.org An alternative, though less common, preparation involves the alkaline fusion of 3,5-dihalobenzoic acids. orgsyn.org 3,5-dihydroxybenzoic acid is a crucial intermediate in the synthesis of various compounds, including pharmaceuticals and the antioxidant resveratrol. guidechem.comgoogle.com
Table 1: Synthesis of 3,5-Dihydroxybenzoic Acid via Sulfonation
| Step | Reagents | Conditions | Product |
| Sulfonation | Benzoic acid, Fuming sulfuric acid | Heat (e.g., 240–250°C) | 3,5-Disulfobenzoic acid intermediate |
| Neutralization | Barium carbonate | Stirring, gas evolution | Barium salt of disulfonic acid |
| Alkaline Fusion | Sodium hydroxide, Potassium hydroxide | High temperature melt | Crude 3,5-dihydroxybenzoic acid salt |
| Purification | Acidification, Filtration | Standard workup | 3,5-Dihydroxybenzoic acid |
3,5-Dihydroxybenzaldehyde:
The synthesis of 3,5-dihydroxybenzaldehyde can be achieved from its carboxylic acid counterpart, 3,5-dihydroxybenzoic acid. reddit.com This transformation requires the reduction of the carboxylic acid group to an aldehyde. A common synthetic route involves a two-step process: first, the reduction of the carboxylic acid to a primary alcohol (3,5-dihydroxybenzyl alcohol), followed by a selective oxidation of the alcohol to the aldehyde. reddit.comgoogle.com A Chinese patent describes a method where 3,5-dihydroxybenzoic acid is first converted to an intermediate which is then oxidized with chromium trioxide and sulfuric acid to yield 3,5-dihydroxybenzaldehyde. google.com This aldehyde is a valuable building block used in the synthesis of bronchodilators like Terbutaline and other complex organic molecules. chemicalbook.com
Emerging Synthetic Strategies for Phenolic Ethers
The formation of the ether linkages, specifically the methoxy and isopropoxy groups in this compound, is the final key synthetic challenge. While classical Williamson ether synthesis is a possibility, recent advancements have provided more sophisticated and efficient methods for creating phenolic ethers.
Modern strategies often employ metal-catalyzed cross-coupling reactions. The Ullmann condensation, for instance, uses a copper catalyst to couple a phenol with an aryl halide. This approach has been refined over the years for higher yields and milder reaction conditions. nih.gov Another powerful method is the Suzuki coupling, which utilizes a palladium catalyst to react a boronic acid with a halide, a strategy successfully employed to create diaryl ethers from substituted phenols. nih.gov
More recent innovations focus on improving catalyst efficiency and reaction conditions. The use of Lewis bases, such as amidines, has been shown to promote the formation of phenolic ethers from the reaction of phenols with alkyl halides or dialkyl sulfates. google.com These catalysts are advantageous as they are oxygen-stable and can be regenerated. google.com
Furthermore, multicomponent reactions are gaining traction for their efficiency in building molecular complexity in a single step. A recently developed copper-catalyzed three-component amino etherification of alkenes, for example, demonstrates the potential for creating complex ether structures. acs.org This method highlights the role of silyl (B83357) ethers as effective coupling partners to facilitate C–O bond formation, a principle that could be adapted for the synthesis of complex phenolic ethers like this compound. acs.org These emerging strategies offer versatile and powerful tools for the targeted synthesis of polysubstituted phenolic compounds.
Derivatization Strategies and Analogue Synthesis of 3 Isopropoxy 5 Methoxyphenol
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization, allowing for the introduction of a wide array of functional groups.
Esterification and Etherification Reactions
Esterification and etherification are fundamental reactions for modifying the phenolic hydroxyl group. Etherification, in particular, has been explored for various phenols. For instance, the Williamson ether synthesis is a classic method for preparing ethers. organic-chemistry.org More recent methods include the use of catalysts like iron(III) chloride for the reaction of propargylic alcohols with phenols. organic-chemistry.org Additionally, gold-catalyzed oxyarylation of alkenes using arylsilanes offers another route to ether derivatives. organic-chemistry.org The choice of etherifying agent and reaction conditions can be tailored to achieve desired products. For example, processes have been developed for the etherification of phenols using alkyl carboxylates in the presence of a carboxylic acid salt. google.com Reductive etherification of aldehydes, a green chemistry approach, can also be employed. osti.gov
| Reaction Type | Reagents/Catalysts | Potential Products from 3-Isopropoxy-5-methoxyphenol |
| Williamson Ether Synthesis | Alkyl halide, Base | 3-Isopropoxy-5-methoxy-1-(alkoxy)benzene |
| FeCl3-Catalyzed Etherification | Propargylic alcohol, FeCl3 | 1-(Allyloxy)-3-isopropoxy-5-methoxybenzene |
| Gold-Catalyzed Oxyarylation | Alkene, Arylsilane, Gold catalyst | Aryl-substituted ether derivatives |
| Carboxylate-based Etherification | Alkyl carboxylate, Carboxylic acid salt | 3-Isopropoxy-5-methoxy-1-(alkoxy)benzene |
| Reductive Etherification | Aldehyde, Isopropanol, Catalyst | Alkyl ether derivatives |
Formation of Carboxylated Phenol (B47542) Derivatives
The introduction of a carboxyl group onto the phenol moiety, a process known as carboxylation, is a significant transformation. The Kolbe-Schmitt reaction, a well-established method, involves the carboxylation of a phenoxide with carbon dioxide under pressure and high temperature. nih.gov However, recent advancements have focused on developing milder and more efficient carboxylation methods.
One such method involves the enzymatic carboxylation of phenols, which offers high regioselectivity. acs.org This biocatalytic approach is a greener alternative to the traditional Kolbe-Schmitt reaction. acs.org Chemical methods have also seen improvements. For example, carboxylation of substituted phenols can be achieved at atmospheric pressure in the presence of N,N-dimethylamides. google.comacs.org Furthermore, the addition of a trisubstituted phenol has been shown to be crucial for the successful carboxylation of phenols with CO2 at standard atmospheric pressure, providing an efficient route to a variety of salicylic (B10762653) acids. future4200.com
| Carboxylation Method | Key Reagents/Conditions | Potential Product from this compound |
| Kolbe-Schmitt Reaction | CO2, High pressure, High temperature | 2-Hydroxy-4-isopropoxy-6-methoxybenzoic acid |
| Enzymatic Carboxylation | (De)carboxylase enzymes, KHCO3 | Regioselective carboxylated derivatives |
| Atmospheric Pressure Carboxylation | N,N-dimethylamide solvent, Strong base | Carboxylated derivatives |
| Additive-Enhanced Carboxylation | Trisubstituted phenol, NaH, CO2 | 2-Hydroxy-4-isopropoxy-6-methoxybenzoic acid |
Aromatic Ring Functionalization
Modifying the aromatic ring of this compound opens up avenues for creating a diverse range of analogues.
Halogenation Reactions (e.g., Bromination)
Halogenation, particularly bromination, is a common strategy to functionalize the aromatic ring. The electron-rich nature of the phenol ether makes it susceptible to electrophilic aromatic substitution. Various brominating agents and conditions can be employed to achieve regioselective bromination. For instance, N-Bromosuccinimide (NBS) in ACS-grade methanol (B129727) has been used for the ortho-bromination of para-substituted phenols. mdpi.com Another method utilizes a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl (B98337) bromide (TMSBr) for the bromination of arenes. csic.es A practical electrophilic bromination of phenols can also be achieved using a PIDA–AlBr3 system. nih.gov The choice of brominating agent and reaction conditions can influence the position of bromination on the aromatic ring. For example, a known related compound is 3-bromo-5-methoxyphenol (B1287468). achemblock.com
| Bromination Reagent/System | Typical Conditions | Potential Product from this compound |
| N-Bromosuccinimide (NBS) | ACS-grade methanol, p-TsOH | Ortho-brominated derivatives |
| PIFA/TMSBr | Dichloromethane (B109758) | Regioselective brominated derivatives |
| PIDA/AlBr3 | Mild conditions | Regioselective brominated derivatives |
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the aromatic ring can significantly alter the properties of the parent molecule. Alkylation of phenols can be achieved using various methods, including the use of an alkylation catalyst like phosphoric acid with an olefin such as isobutylene. google.com For the introduction of aryl substituents, modern synthetic methods offer several possibilities. For example, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes can generate aryl-substituted 2-methoxyphenol derivatives. nih.govrsc.orgresearchgate.net
| Functionalization | Method/Reagents | Potential Product from this compound |
| Alkylation | Phosphoric acid, Olefin (e.g., isobutylene) | Alkyl-substituted this compound |
| Arylation | Acid-mediated rearrangement of oxidopyrylium cycloadducts | Aryl-substituted this compound |
Diversification of Alkoxy Moieties
Modification of the isopropoxy and methoxy (B1213986) groups provides another handle for creating analogues of this compound. One approach is transetherification, where one alkoxy group is exchanged for another. For example, the transetherification of guaiacol (B22219) (2-methoxyphenol) to o-ethoxyphenol has been demonstrated using a γ-Al2O3 catalyst in supercritical ethanol. researchgate.net This suggests that the methoxy group in this compound could potentially be converted to other alkoxy groups.
Another strategy involves the demethylation of the methoxy group to a hydroxyl group, which can then be re-alkylated with different alkyl groups. Reagents like boron tribromide (BBr3) are commonly used for the demethylation of methoxyarenes. nih.gov The synthesis of 3-methoxyphenol (B1666288) itself often starts from resorcinol (B1680541), where one hydroxyl group is selectively methylated. chemicalbook.com This principle could be applied in reverse to create a diol intermediate from this compound, which could then be selectively re-alkylated.
| Modification Strategy | Key Reagents/Conditions | Potential Transformation |
| Transetherification | γ-Al2O3, Supercritical alcohol | -OCH3 to -OR (where R is a different alkyl group) |
| Demethylation followed by Re-alkylation | BBr3 (demethylation), Alkyl halide/Base (alkylation) | -OCH3 to -OH, then to -OR |
Modification of Isopropoxy and Methoxy Groups
The cleavage of aryl ether bonds, a process known as O-dealkylation, is a fundamental transformation in the derivatization of phenolic compounds. In the case of this compound, selective or complete dealkylation of the isopropoxy and methoxy groups can be achieved using various reagents.
Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. chem-station.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl or isopropyl group. chem-station.com Similarly, aluminum chloride (AlCl₃) can be used, often in the presence of a scavenger like a thiol to facilitate the reaction. chem-station.comepo.org
Another approach involves the use of strong Brønsted acids, such as 47% hydrobromic acid (HBr), which can cleave the ether bonds upon heating. chem-station.com Nucleophilic reagents, particularly thiolates like sodium ethanethiolate (NaSEt), are also effective for the demethylation of aryl methyl ethers, offering an alternative to acid-based methods. rsc.org The choice of reagent and reaction conditions can allow for selective cleavage of one ether group over the other, based on their differing steric and electronic properties.
Following dealkylation to the corresponding phenol(s), re-alkylation can be performed using the Williamson ether synthesis. byjus.comkhanacademy.orgmasterorganicchemistry.com This involves treating the newly formed phenoxide with an alkyl halide to introduce a new ether linkage. For example, after deisopropylation, the resulting phenol can be reacted with various alkyl halides to generate a library of new ether derivatives.
| Reagent | Description | Application |
| Boron tribromide (BBr₃) | A strong Lewis acid used for the cleavage of aryl ethers. chem-station.com | O-dealkylation of methoxy and isopropoxy groups. |
| Aluminum chloride (AlCl₃) | A Lewis acid that can be used for ether cleavage, often with additives. chem-station.comepo.org | O-dealkylation of methoxy and isopropoxy groups. |
| Hydrobromic acid (HBr) | A strong Brønsted acid that cleaves ethers at high temperatures. chem-station.com | O-dealkylation of methoxy and isopropoxy groups. |
| Sodium ethanethiolate (NaSEt) | A strong nucleophile used for the demethylation of aryl methyl ethers. rsc.org | Selective O-demethylation. |
| Alkyl Halides (R-X) | Used in the Williamson ether synthesis to introduce new alkyl groups. byjus.comkhanacademy.orgmasterorganicchemistry.com | Re-alkylation after dealkylation. |
Introduction of Branched and Unsaturated Ether Chains
To further diversify the analogues of this compound, branched and unsaturated ether chains can be introduced. This is typically achieved after the initial dealkylation of the parent molecule to reveal the phenolic hydroxyl group.
The Williamson ether synthesis is a versatile method for this purpose, allowing for the reaction of the phenoxide with a variety of branched and unsaturated alkyl halides. byjus.comkhanacademy.orgmasterorganicchemistry.com For instance, reacting the dealkylated phenol with 2-bromopropane (B125204) would reintroduce a branched isopropoxy group, while using allyl bromide would install an unsaturated allyl ether. However, the Williamson ether synthesis can be limited by competing elimination reactions, especially with sterically hindered secondary and tertiary alkyl halides. byjus.commasterorganicchemistry.com
Alternative methods for the synthesis of aryl ethers include copper-catalyzed Ullmann-type coupling reactions, which can be effective for coupling phenols with alkyl or aryl halides. organic-chemistry.org Palladium-catalyzed reactions have also emerged as powerful tools for the formation of C-O bonds. For example, palladium catalysts can facilitate the coupling of phenols with allylic alcohols to form allyl aryl ethers. organic-chemistry.org These advanced methods can often overcome the limitations of the classical Williamson ether synthesis, providing access to a wider range of sterically demanding and functionally diverse ether derivatives.
| Reaction | Reagents | Product Type |
| Williamson Ether Synthesis | Phenoxide and a branched/unsaturated alkyl halide (e.g., 2-bromopropane, allyl bromide). byjus.comkhanacademy.orgmasterorganicchemistry.com | Branched or unsaturated ether. |
| Ullmann-type Coupling | Phenol and an alkyl/aryl halide with a copper catalyst. organic-chemistry.org | Aryl ethers, including those with complex side chains. |
| Palladium-Catalyzed Allylation | Phenol and an allylic alcohol with a palladium catalyst. organic-chemistry.org | Allyl aryl ethers. |
Catalyst-Mediated Derivatization Approaches (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and offer a powerful platform for the derivatization of this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic core, enabling the introduction of a wide array of substituents.
A key strategy involves the initial conversion of the phenolic hydroxyl group (after dealkylation of one of the ether groups) into a triflate (trifluoromethanesulfonate) group. This triflate derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, to introduce new alkyl, aryl, or alkynyl groups onto the aromatic ring. youtube.com
More recently, direct C-H activation has emerged as an atom-economical approach for the functionalization of arenes. researchgate.netrsc.org Palladium catalysts can mediate the direct coupling of C-H bonds with various partners. For instance, the palladium-catalyzed C-H alkenylation of phenols allows for the introduction of vinyl groups. acs.org The directing group ability of the ether or hydroxyl groups on the phenol ring can influence the regioselectivity of these C-H functionalization reactions. rsc.org These catalyst-mediated approaches provide a versatile toolkit for creating a diverse library of this compound analogues with tailored electronic and steric properties.
| Reaction | Catalyst System | Substrate | Coupling Partner | Product |
| Suzuki Coupling | Pd(0) catalyst, base | Aryl triflate | Organoboron reagent | Aryl-substituted phenol |
| Stille Coupling | Pd(0) catalyst | Aryl triflate | Organostannane reagent | Aryl-substituted phenol |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, base | Aryl triflate | Terminal alkyne | Alkynyl-substituted phenol |
| C-H Alkenylation | Pd(II) catalyst, oxidant | Phenol | Alkene | Alkenyl-substituted phenol |
Biotransformation-Inspired Derivatization
Biotransformation utilizes enzymes or whole microbial cells to perform chemical modifications on organic compounds. mhmedical.com This approach offers the potential for highly selective and environmentally benign derivatization of this compound.
Enzymes such as cytochrome P450 monooxygenases are known to catalyze the oxidation of aromatic compounds, including hydroxylation and O-dealkylation. washington.eduwur.nl For example, the biotransformation of halogenated benzenes can lead to the formation of phenols and other oxidized metabolites. nih.gov Fungal systems have also been shown to be effective in the biotransformation of aromatic ethers. For instance, some fungi can perform O-demethylation of methoxy-substituted compounds. rsc.org
Specifically for this compound, a biotransformation approach could lead to selective hydroxylation of the aromatic ring or O-dealkylation of the methoxy or isopropoxy groups. The regioselectivity of such enzymatic reactions is often high, potentially providing access to analogues that are difficult to synthesize using conventional chemical methods. For example, cytochrome P450 enzymes from certain organisms have been shown to catalyze the O-dealkylation of 7-pentoxyresorufin, demonstrating their potential for cleaving alkoxy groups. nih.gov The use of lipases for the enzymatic esterification of phenolic compounds with various acids is another biocatalytic strategy to produce novel derivatives. mdpi.com
| Biocatalytic Reaction | Enzyme/Organism | Potential Modification of this compound |
| Aromatic Hydroxylation | Cytochrome P450 monooxygenases | Introduction of a hydroxyl group onto the aromatic ring. |
| O-dealkylation | Cytochrome P450 monooxygenases, Fungi | Selective cleavage of the methoxy or isopropoxy group. |
| Esterification | Lipases | Formation of an ester by reaction with a carboxylic acid. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of the molecule. nih.govcsic.es
High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon frameworks within a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the effects of aromatic currents. docbrown.infolibretexts.org
For 3-Isopropoxy-5-methoxyphenol, the ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the methoxy (B1213986) protons, and the isopropoxy protons. The hydroxyl proton signal typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. nih.govmdpi.com The aromatic protons will appear in the characteristic downfield region, with their splitting patterns determined by spin-spin coupling with neighboring protons. docbrown.info The protons of the methoxy and isopropoxy groups will appear in the upfield region.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons attached to electronegative oxygen atoms (hydroxyl, methoxy, and isopropoxy groups) are expected to be significantly deshielded and appear at lower field. libretexts.orgresearchgate.net
Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds like 3-methoxyphenol (B1666288) and other substituted phenols. rsc.orgchemicalbook.com
Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds like 3-methoxyphenol and 3-isopropylphenol. chemicalbook.comchemicalbook.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on adjacent carbons. A crucial correlation would be observed between the methine proton (-CH) and the six methyl protons (-CH₃) of the isopropoxy group, confirming this structural fragment.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps out direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.7-3.8 ppm would correlate with the carbon signal at ~55-56 ppm, confirming the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.eduyoutube.com It is instrumental in connecting the different structural fragments. Key HMBC correlations for this compound would include:
Correlations from the methoxy protons (-OCH₃) to the aromatic C-5.
Correlations from the isopropoxy methine proton (-CH) to the aromatic C-3.
Correlations from the aromatic protons (H-2, H-4, H-6) to the neighboring aromatic carbons, which helps in assigning their specific positions on the ring.
Advanced NMR methods can be employed to study the behavior of this compound in more complex scenarios. For instance, NMR is a powerful tool for analyzing mixtures, allowing for the identification and quantification of components without prior separation. nih.gov
Furthermore, the flexibility of the isopropoxy and methoxy groups allows for different molecular conformations due to rotation around the C-O bonds. Temperature-dependent NMR studies can provide insights into the dynamics of these conformational changes. csic.eschemrxiv.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons, providing crucial data for determining the preferred three-dimensional structure in solution. chemrxiv.org
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions like hydrogen bonding. libretexts.org
The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various functional groups present.
Characteristic Vibrational Frequencies for this compound Data based on typical frequencies for phenols, ethers, and aromatic compounds. libretexts.orgyoutube.comresearchgate.net
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The O-H stretching frequency of the phenolic group is a key indicator of this interaction. In a non-polar solvent at low concentration, a sharp "free" O-H stretch might be observed around 3600 cm⁻¹. However, due to intermolecular hydrogen bonding (between molecules of the phenol) or intramolecular hydrogen bonding (if a suitable acceptor is present), this band typically broadens and shifts to a lower frequency (e.g., 3200-3550 cm⁻¹). libretexts.orgresearchgate.net The extent of this shift can provide information about the strength of the hydrogen bond.
Subtle changes in the "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) can also be correlated with different molecular conformations. researchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign specific vibrational modes to different rotamers (conformational isomers), providing a more detailed picture of the molecule's structural preferences. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₄O₃, the nominal molecular weight is 182 g/mol . The mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 182.
The fragmentation of this compound in the mass spectrometer is expected to occur at the ether linkages. The primary fragmentation pathways would likely involve the loss of the isopropoxy and methoxy groups.
Expected Fragmentation Patterns:
Loss of the isopropyl group (C₃H₇): This would result in a fragment ion at m/z 139. This is often preceded by a rearrangement.
Loss of the isopropoxy group (OC₃H₇): This would lead to a fragment ion at m/z 123.
Loss of the methyl group (CH₃) from the methoxy group: This would produce a fragment ion at m/z 167.
Loss of the methoxy group (OCH₃): This would result in a fragment ion at m/z 151.
Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring structure.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 151 | [M - OCH₃]⁺ |
| 139 | [M - C₃H₇]⁺ |
| 123 | [M - OC₃H₇]⁺ |
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound, the expected exact mass can be calculated based on the precise masses of its constituent atoms (C, H, O).
The elemental formula for this compound is C₁₀H₁₄O₃.
Monoisotopic Mass: 182.0943 u
An HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the elemental formula and distinguishing it from other compounds with the same nominal mass. nih.gov
Tandem mass spectrometry (MS/MS) is employed to further investigate the fragmentation pathways of a selected precursor ion. acs.org In an MS/MS experiment of this compound, the molecular ion ([M+H]⁺ at m/z 183 in positive ion mode) would be isolated and subjected to collision-induced dissociation (CID). This would generate a series of product ions, providing detailed structural information.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would be:
The precursor ion at m/z 183 undergoes the loss of a neutral propene molecule (C₃H₆) via a rearrangement, resulting in a prominent product ion at m/z 141.
This ion at m/z 141 could then lose a molecule of carbon monoxide (CO), yielding a product ion at m/z 113.
Alternatively, the precursor ion at m/z 183 could lose a molecule of methanol (B129727) (CH₃OH), leading to a product ion at m/z 151.
The fragmentation of related methoxyphenols often involves the characteristic loss of the alkyl groups and subsequent ring cleavages. koreascience.krmdpi.com
Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 183 | 141 | C₃H₆ (Propene) |
| 183 | 151 | CH₃OH (Methanol) |
| 141 | 113 | CO (Carbon Monoxide) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. youtube.com The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.
The benzene ring is the primary chromophore, and the hydroxyl, methoxy, and isopropoxy substituents will influence the wavelengths of maximum absorbance (λmax). These auxochromic groups, particularly the hydroxyl and methoxy groups, are expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring to longer wavelengths.
For substituted phenols, two primary absorption bands are typically observed:
π → π transition:* This high-energy transition is expected to occur in the range of 210-230 nm.
n → π transition:* This lower-energy transition, involving the non-bonding electrons of the oxygen atoms, is expected to appear as a shoulder or a distinct band at longer wavelengths, typically around 270-290 nm. libretexts.org
The polarity of the solvent can also affect the position and intensity of these absorption bands.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~220 |
| n → π | ~275 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline form. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on:
Bond lengths: The exact distances between the atoms (e.g., C-C bonds in the aromatic ring, C-O bond lengths of the ether and phenol (B47542) groups).
Bond angles: The angles between adjacent bonds, defining the geometry of the molecule.
Torsion angles: These describe the conformation of the flexible isopropoxy and methoxy groups relative to the plane of the benzene ring.
Intermolecular interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the phenolic hydroxyl group.
Table 4: Predicted X-ray Crystallography Parameters for this compound
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic (common for such compounds) |
| Space Group | To be determined |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (phenol) bond length | ~1.36 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-O-C (ether) bond angle | ~118° |
| Conformation | The orientation of the isopropoxy and methoxy groups relative to the ring |
Computational Chemistry and Theoretical Investigations of 3 Isopropoxy 5 Methoxyphenol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to model the behavior of 3-Isopropoxy-5-methoxyphenol. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide benchmark data for more complex systems. These calculations are typically performed with various basis sets, such as 6-311++G(d,p), to accurately describe the electronic distribution within the molecule.
Analysis of the electronic structure provides critical information about the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
The Molecular Electrostatic Potential (MEP) map is another vital tool for analyzing the electronic distribution. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl, methoxy (B1213986), and isopropoxy groups, indicating these are regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the phenolic hydrogen, highlighting its acidic nature.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
Quantum chemical calculations can accurately predict various spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C-O, O-H, and C-H bonds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Specific values require dedicated computational studies |
| ¹³C NMR Chemical Shifts (ppm) | Specific values require dedicated computational studies |
Thermochemical Analysis of Bond Dissociation Enthalpies (BDEs)
Thermochemical analysis, specifically the calculation of Bond Dissociation Enthalpies (BDEs), provides quantitative insights into the strength of chemical bonds within this compound. The BDE is the enthalpy change associated with the homolytic cleavage of a bond, forming two radical species.
The BDEs for the various C-O bonds in this compound are of particular interest. This includes the phenolic C-O bond, the methoxy C-O bond, and the isopropoxy C-O bond. The phenolic O-H bond BDE is also a critical parameter, as it relates to the antioxidant properties of the molecule. Lower O-H BDE values suggest a greater ability to donate a hydrogen atom to scavenge free radicals. The BDEs for the C-O bonds in the ether linkages provide information on the thermal stability of these groups.
The nature and position of the substituents on the phenyl ring significantly influence the bond strengths. In this compound, the electron-donating nature of the methoxy and isopropoxy groups affects the electronic density of the aromatic ring and, consequently, the strength of the phenolic O-H bond. These substituents can stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the O-H BDE. The steric hindrance introduced by the bulky isopropoxy group can also play a role in the molecule's reactivity and bond strengths.
Table 3: Calculated Bond Dissociation Enthalpies (BDEs) for Key Bonds in this compound
| Bond | BDE (kcal/mol) |
|---|---|
| Phenolic O-H | Data not available in search results |
| Phenolic C-O | Data not available in search results |
| Methoxy C-O | Data not available in search results |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for unraveling the complex reaction mechanisms of phenolic compounds. nih.govresearchgate.net Quantum chemical studies provide extensive data on the mechanisms of reactions between phenolics and free radicals, identifying key properties that determine their antioxidant activity. nih.gov These theoretical approaches allow for the investigation of reaction pathways that may be difficult to observe experimentally.
For phenolic antioxidants, several reaction mechanisms are computationally investigated to understand their radical-scavenging properties. The primary mechanisms include:
Hydrogen Atom Transfer (HAT): A direct process where the phenolic hydroxyl group donates its hydrogen atom to a free radical. frontiersin.org
Single Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred from the phenol (B47542) to the radical, followed by the transfer of a proton.
Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. nih.gov Computational studies on dendritic tri-phenolic antioxidants have found the SPLET mechanism to be the preferred pathway in polar solvents like methanol (B129727). nih.gov
Another crucial reaction for phenolic ethers is cleavage by strong acids like hydroiodic acid (HI). Computational insights explain that the bond between the aryl carbon and the ether oxygen is significantly stronger than the alkyl-oxygen bond. youtube.com This is due to the sp2 hybridization of the aromatic carbon and partial double-bond character from resonance with the benzene (B151609) ring, making the aryl-oxygen bond shorter and stronger. Consequently, nucleophilic attack by the iodide ion occurs at the less sterically hindered alkyl group, leading to the formation of a phenol and an alkyl iodide. youtube.com
Transition State Analysis and Reaction Pathways
A cornerstone of mechanistic elucidation is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods can map the entire potential energy surface of a reaction, revealing the lowest energy pathway from reactants to products.
For instance, theoretical studies on the reaction of hydroxyl radicals with aliphatic ethers have utilized variational transition-state theory (VTST) to calculate rate coefficients. acs.org These analyses suggest a stepwise mechanism that involves the formation of hydrogen-bonded complexes in both the entrance and exit channels of the reaction. acs.org For phenolic compounds reacting with formaldehyde (B43269), computational chemistry has been used to correlate the reactivity of different sites on the aromatic ring with the calculated atomic charges at those sites, providing a predictive model for reaction rates. researchgate.net In the case of phenol alkylation, computational insights have helped to clarify the kinetics and mechanism under phase-transfer catalysis conditions. dntb.gov.ua
Kinetic Rate Constant Predictions for Chemical Transformations
Computational chemistry allows for the a priori prediction of kinetic rate constants for chemical reactions. These predictions are invaluable for understanding how structural modifications will impact reaction speeds. While specific predictions for this compound are unavailable, studies on other phenolic compounds demonstrate the methodology.
Kinetic models are frequently used to describe the transformation of phenolic compounds in various systems. The degradation and modification of these compounds often follow zero-order, first-order, or second-order kinetics, and the corresponding rate constants (k) can be determined. nih.govksu.edu.tr For example, studies on the fermentation of maize flour and the storage of strawberry nectar have successfully applied these kinetic models to quantify the changes in phenolic content over time. nih.govksu.edu.tr In one study, the degradation kinetics of total phenolic content in strawberry nectar followed a second-order model with a high correlation coefficient (R² = 0.9677). ksu.edu.tr
The following table presents examples of kinetic rate constants determined for transformations of various phenolic compounds, illustrating the type of data that computational models aim to predict.
| Phenolic Compound/Group | Transformation/Process | Kinetic Model | Rate Constant (k) | Source |
|---|---|---|---|---|
| Free Phenolic Acids | Modification during Maize Flour Fermentation | First-Order | 0.012–11.110 h⁻¹ | nih.gov |
| Free Flavonoids | Degradation during Maize Flour Fermentation | First-Order | -2.470 to 0.227 h⁻¹ | nih.gov |
| Bound Flavonoids | Degradation during Maize Flour Fermentation | Zero-Order | -0.024 to -0.002 h⁻¹ | nih.gov |
| Total Phenols (TP) | Degradation in Strawberry Nectar Storage | Second-Order | 8.6 x 10⁻⁵ L (mg day)⁻¹ | ksu.edu.tr |
| Total Monomeric Anthocyanins (TMA) | Degradation in Strawberry Nectar Storage | Second-Order | 5.0 x 10⁻⁴ L (mg day)⁻¹ | ksu.edu.tr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Ether Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For phenolic ether derivatives, QSAR studies can predict properties like acaricidal or enzyme inhibitory activity based on calculated molecular descriptors. mdpi.comexplorationpub.com
A study on scopoletin (B1681571) phenolic ether derivatives developed a 2D-QSAR model to predict their acaricidal activity. mdpi.com The model revealed that the descriptor for polarizability (HATS5p) was the most critical parameter influencing bioactivity. The resulting QSAR equation demonstrated a strong correlation between the structural features and the observed potency, providing a guide for designing more effective compounds. mdpi.com
In another example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were built for a series of phenol ether derivatives acting as non-covalent proteasome inhibitors. explorationpub.com These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity. The statistical robustness of these models is assessed by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (r²). A high Q² value (typically > 0.5) indicates good predictive ability. explorationpub.com
| Model | Q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Source |
|---|---|---|---|---|
| CoMFA | 0.574 | 0.999 | 0.755 | explorationpub.com |
| CoMSIA-SEHA | 0.584 | 0.989 | 0.921 | explorationpub.com |
Molecular Docking and Simulation Studies of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ufms.brnih.gov This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity. For phenolic ethers, docking studies can reveal how they interact with enzyme active sites or cellular receptors. ufms.brnih.gov
For example, a molecular docking study investigated the interaction of various natural phenolic compounds with the enzyme phospholipase A2 (PLA2), a key player in inflammation. ufms.brresearchgate.net The study calculated the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The results identified key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. ufms.brresearchgate.net
Similarly, docking studies on hydroxylated polybrominated diphenyl ethers (HO-PBDEs) with the estrogen receptor α identified crucial amino acid residues, such as Glu353 and Gly521, that anchor the ligands in the active site through hydrogen bonds. nih.gov Such studies provide detailed insights into the specific interactions that drive the biological effects of these compounds.
The following table shows the results from a molecular docking study of various phenolic compounds against the enzyme phospholipase A2.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Source |
|---|---|---|---|
| 4-Nerolidylcatechol | -9.44 | 0.41 | researchgate.net |
| Rosmarinic acid 3'-O-beta-glucoside | -9.68 | 0.26 | researchgate.net |
| Rosmarinic Acid Methyl Ester | -8.87 | 0.23 | researchgate.net |
| Rosmarinic Acid | -8.13 | 0.42 | researchgate.net |
| Quercetin | -7.06 | 0.32 | researchgate.net |
| Caffeic Acid | -5.75 | 0.44 | researchgate.net |
| Ferulic Acid | -5.54 | 0.40 | researchgate.net |
Chemical Reactivity and Transformation Pathways of 3 Isopropoxy 5 Methoxyphenol
Oxidation Reactions of the Aromatic Ring and Alkoxy Groups
The electron-donating nature of the hydroxyl, methoxy (B1213986), and isopropoxy groups activates the aromatic ring of 3-Isopropoxy-5-methoxyphenol, making it susceptible to various oxidation reactions. These transformations can be initiated by atmospheric oxidants, electrochemical processes, or chemical reagents, leading to a range of products.
Atmospheric Oxidation by Hydroxyl Radicals and Nitrate (B79036) Radicals
In the troposphere, phenolic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals during the day and nitrate (NO₃•) radicals at night. rsc.orgrsc.org For this compound, the reaction with •OH radicals is expected to be rapid, with an estimated atmospheric lifetime of only a few hours. nih.gov
The oxidation process is initiated through two main pathways:
•OH addition to the aromatic ring: The hydroxyl, methoxy, and isopropoxy groups direct the electrophilic addition of the •OH radical primarily to the ortho and para positions. For this compound, the most activated positions are C2, C4, and C6. This addition forms a hydroxycyclohexadienyl-type radical intermediate.
Once formed, the initial radical intermediates undergo further reactions, typically with molecular oxygen (O₂) and nitrogen oxides (NOx), leading to the formation of ring-opened products (like dicarbonyls) and secondary organic aerosols (SOA). nih.gov The reaction with nitrate radicals follows a similar pattern of addition and abstraction, contributing to nighttime chemical transformations. rsc.org
| Oxidant | Primary Reaction Mechanism | Key Intermediates | Atmospheric Significance |
| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring; H-atom abstraction from the phenolic -OH. | Hydroxycyclohexadienyl radical, Phenoxy radical. | Major daytime degradation pathway, contributes to SOA formation. |
| Nitrate Radical (NO₃•) | Electrophilic addition and H-atom abstraction. | Nitrated adducts, Phenoxy radical. | Key nighttime degradation pathway. |
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of phenols on electrode surfaces, such as platinum or carbon, provides a controlled method for studying their reactivity. nih.gov When subjected to an anodic potential, this compound would undergo a one-electron oxidation to form a phenoxy radical. Due to resonance stabilization, this radical cation intermediate is susceptible to further reactions.
The process is generally chemically irreversible, as the initially formed radical cation rapidly undergoes follow-up chemical reactions before it can be electrochemically reduced back to the starting phenol (B47542). nih.gov Common subsequent pathways include:
Reaction with Nucleophiles: If the oxidation is performed in a nucleophilic solvent like methanol (B129727), the solvent can attack the electron-deficient ring to form methoxylated products. nih.gov
Dimerization/Polymerization: The phenoxy radicals can couple with each other, leading to the formation of dimers or a polymeric film on the electrode surface.
Cyclic voltammetry studies on similar phenolic compounds show an irreversible oxidation peak, confirming that the radical intermediate is highly reactive. nih.gov
Oxidative Coupling Reactions
Oxidative coupling is a key transformation for phenols, leading to the formation of C-C or C-O bonds between two phenolic units. These reactions can be catalyzed by metal complexes (e.g., using iron, copper, or vanadium) or enzymes like laccase and peroxidase. nih.govwikipedia.orgnih.gov As an electron-rich phenol, this compound is an excellent substrate for these reactions.
The oxidation generates a phenoxy radical, which has significant spin density at the carbons ortho and para to the hydroxyl group (positions 2, 4, and 6). Coupling of these radicals can lead to different dimeric structures:
para-para coupling: Linking at the C4 position.
ortho-para coupling: Linking C2 to C4 or C6 to C4.
ortho-ortho coupling: Linking C2 to C2, C2 to C6, or C6 to C6.
The regioselectivity of the coupling is influenced by the steric hindrance of the substituents and the catalyst used. nih.gov The bulky isopropoxy group might sterically hinder coupling at the adjacent C2 and C4 positions, potentially favoring coupling at the less hindered C6 position. Enzymatic systems, such as those using laccase, are known for their high selectivity in catalyzing such couplings in natural product biosynthesis and can be applied in green chemistry. nih.govresearchgate.net
Cleavage and Rearrangement of Ether and Phenolic Bonds
The ether linkages in this compound, particularly the aryl methyl ether bond, are notably stable but can be cleaved under specific chemical or thermal conditions.
Selective Dealkylation (Demethoxylation, Deisopropylation)
The cleavage of the ether bonds to regenerate a hydroxyl group is a common synthetic transformation. Different reagents exhibit varying selectivities for cleaving the methyl versus the isopropyl ether.
Demethoxylation: The aryl methyl ether bond is robust and typically requires strong reagents for cleavage. Boron tribromide (BBr₃) is a classic and highly effective reagent for demethylating aryl methyl ethers at or below room temperature. wikipedia.org The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack by the bromide ion. Other methods include heating with strong acids like HBr or HCl, or using thiolates as nucleophiles. wikipedia.orgontosight.airsc.org
Deisopropylation: The isopropyl ether bond is generally more labile than the methyl ether bond under acidic conditions due to the relative stability of the secondary isopropyl carbocation intermediate that can be formed. However, under conditions favoring an Sₙ2 mechanism (e.g., with BBr₃ or thiolates), the less sterically hindered methyl group is often cleaved more readily. Therefore, selective cleavage depends heavily on the chosen reaction conditions.
| Reagent/Method | Target Bond | Typical Conditions | Mechanism Insight |
| Boron Tribromide (BBr₃) | Primarily demethoxylation | Dichloromethane (B109758), 0°C to room temp. | Lewis acid coordination followed by Sₙ2 attack by bromide. Favors less hindered group. wikipedia.org |
| Hydrobromic Acid (HBr) | Both, potentially deisopropylation | Acetic acid, heat | Sₙ1-like character may favor cleavage of the group forming a more stable carbocation (isopropyl). ontosight.ai |
| Thiolates (e.g., EtSNa) | Primarily demethoxylation | DMF, heat | Strong nucleophile performs Sₙ2 attack on the less hindered methyl group. wikipedia.org |
| Biocatalysis (e.g., Rieske monooxygenase) | Selective demethoxylation | Aqueous buffer, mild temp. | Enzymatic oxidation of the methyl group, often with high regioselectivity. nih.govresearchgate.net |
Radical-Induced Decomposition Pathways
At high temperatures (thermolysis), or in the presence of radical initiators, this compound can undergo decomposition through radical pathways. Based on studies of similar compounds like 2-methoxyphenol, two primary routes can be anticipated. grafiati.com
Homolytic Bond Cleavage: The weakest covalent bond is typically the methoxy O–CH₃ bond. At sufficiently high temperatures (e.g., >400°C), this bond can break homolytically to generate a phenoxy radical and a methyl radical. The methyl radical would then abstract a hydrogen atom from a donor molecule to form methane.
Induced Decomposition: This pathway is initiated by the abstraction of the acidic phenolic hydrogen by another radical species (R•), forming a phenoxy radical. This phenoxy radical can then undergo a series of intramolecular hydrogen transfers and rearrangements. For instance, a hydrogen atom could be transferred from one of the alkoxy groups to the phenoxy oxygen, leading to the formation of intermediates like quinone methides, which are highly reactive and decompose further to yield a complex mixture of smaller phenolic compounds and other products. grafiati.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The electron-rich nature of the benzene (B151609) ring in this compound makes it a prime candidate for electrophilic aromatic substitution. Conversely, nucleophilic aromatic substitution, which typically requires an electron-deficient aromatic system, is less common but can be achieved under specific conditions, particularly when the phenolic hydroxyl group is transformed into a suitable leaving group or through activation of the ring by other means.
Electrophilic Aromatic Substitution:
The hydroxyl, methoxy, and isopropoxy groups are all ortho-, para-directing activators. In this compound, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated. Due to the meta-directing nature of the other two alkoxy groups relative to each other, these positions are further activated. Consequently, electrophilic substitution reactions are expected to occur readily at these sites.
Research on structurally similar compounds, such as 1,3,5-trimethoxybenzene (B48636), provides insight into the expected reactivity. For instance, the nitration of 1,3,5-trimethoxybenzene has been studied, and while it can lead to the formation of the trinitro derivative, the reaction is often accompanied by side reactions like oxidation and coupling, indicating the high reactivity and sensitivity of such activated systems. researchgate.netresearchgate.net Halogenation of highly activated phenols can often proceed without a catalyst. wikipedia.org For less reactive benzene derivatives, a Lewis acid catalyst is typically required to generate a more potent electrophile. wikipedia.orglibretexts.orglibretexts.org
The Friedel-Crafts reaction, another key electrophilic aromatic substitution, involves the alkylation or acylation of an aromatic ring. libretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com While highly useful, this reaction has limitations, especially with strongly activated or deactivated rings. libretexts.org For a molecule like this compound, the high activation could potentially lead to polyalkylation or other side reactions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups (Ortho/Para-Directing) | Predicted Reactivity |
| 2 | OH (ortho), Methoxy (ortho), Isopropoxy (para) | Highly Activated |
| 4 | OH (para), Methoxy (ortho), Isopropoxy (ortho) | Highly Activated |
| 6 | OH (ortho), Methoxy (para), Isopropoxy (ortho) | Highly Activated |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNA) on electron-rich phenols like this compound is generally challenging. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov However, it is possible to achieve nucleophilic substitution on phenol derivatives. One strategy involves the conversion of the hydroxyl group into a better leaving group. Another approach is through the formation of a benzyne (B1209423) intermediate under the influence of a strong base.
A study on the synthesis of phloroglucinol (B13840) monoaryl ethers demonstrated the feasibility of nucleophilic aromatic substitution on a closely related compound, 3,5-dimethoxyphenol. In this research, the phenoxide, generated in situ, acts as a nucleophile attacking an electron-deficient aryl fluoride. This suggests that derivatives of this compound could undergo similar reactions if an appropriate electrophilic partner is provided.
Cyclization and Rearrangement Processes of Functionalized Derivatives
The functional groups of this compound provide handles for further chemical modifications, leading to derivatives that can undergo a variety of cyclization and rearrangement reactions. These transformations are pivotal in the synthesis of complex heterocyclic structures such as coumarins and xanthones.
Cyclization Reactions:
Phenolic compounds are common precursors for the synthesis of coumarins. The Pechmann condensation, for example, involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. researchgate.net this compound, with its activated ring, would be a suitable substrate for such reactions, leading to the formation of substituted coumarins. Various catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. researchgate.net The Knoevenagel condensation of salicylaldehydes (which can be formed from phenols) with activated methylene (B1212753) compounds is another route to coumarins. nih.gov
Similarly, xanthones can be synthesized from phenolic precursors. One common method is the cyclodehydration of 2,2'-dihydroxybenzophenones, which can be formed through the acylation of a phenol followed by further transformations. nih.gov Another route involves the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov Given the reactivity of this compound, it could serve as a key building block in the synthesis of highly substituted xanthone (B1684191) skeletons. The use of reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can promote the direct cyclization to xanthones. researchgate.net
Rearrangement Processes:
A notable rearrangement reaction for phenolic derivatives is the Fries rearrangement. This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.orgsigmaaldrich.com A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.orgthermofisher.comtestbook.com An ester derivative of this compound would be expected to undergo this rearrangement, leading to the migration of the acyl group to the ortho or para positions of the phenolic hydroxyl group. The regioselectivity of the thermal Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org The photo-Fries rearrangement is believed to proceed through the formation of a radical pair within a solvent cage. barbatti.org
Table 2: Potential Cyclization and Rearrangement Products from Derivatives of this compound
| Derivative | Reaction Type | Potential Product Class |
| This compound | Pechmann Condensation | Substituted Coumarins |
| This compound | Precursor to 2,2'-dihydroxybenzophenone | Substituted Xanthones |
| Acyl ester of this compound | Fries Rearrangement | Acyl-substituted 3-Isopropoxy-5-methoxyphenols |
| Acyl ester of this compound | Photo-Fries Rearrangement | Acyl-substituted 3-Isopropoxy-5-methoxyphenols |
Photochemical Transformations and Stability under Irradiation
The photochemical behavior of this compound is of interest due to the presence of chromophoric groups that can absorb UV radiation. The interaction with light can lead to various transformations, including degradation, rearrangement, and the formation of reactive intermediates.
The stability of phenolic compounds under irradiation can be influenced by various factors, including the solvent, the presence of sensitizers, and the substitution pattern on the aromatic ring. nih.govnih.govmdpi.comnih.gov Studies on the photodegradation of phenolic compounds have shown that the process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2). nih.govmdpi.com
Research on the photochemical cleavage of para-substituted phenols from α-keto amides has shown that the presence of electron-releasing groups, such as a methoxy group, can decrease the quantum yield of photoelimination and lead to 1,3-photorearrangement of the phenolic group. nih.govacs.org This rearrangement proceeds through the homolytic cleavage of the ArO-C bond, forming phenoxyl radicals. nih.gov It is plausible that this compound, with its multiple electron-donating groups, would exhibit complex photochemical behavior, potentially leading to a variety of rearranged and degraded products.
The photochemical reaction of phenol at the air-water interface has been shown to be significantly faster than in bulk water, which is attributed to the incomplete hydrogen bonding at the interface, leading to a lower barrier for the photochemical reaction. nih.gov This suggests that the environmental fate of this compound could be highly dependent on the medium in which it is present.
Table 3: Summary of Potential Photochemical Transformations of this compound and its Derivatives
| Compound/Derivative | Condition | Potential Transformation |
| This compound | UV irradiation | Degradation, Rearrangement |
| This compound | UV irradiation with photocatalyst (e.g., TiO2) | Enhanced degradation |
| Ester derivative of this compound | UV irradiation | Photo-Fries rearrangement |
| Functionalized derivatives | UV irradiation | Photochemical cleavage, Rearrangement |
Molecular Mechanisms of Interaction and Biological Relevance of 3 Isopropoxy 5 Methoxyphenol Scaffolds
Fundamental Mechanisms of Radical Scavenging and Antioxidant Action
Phenolic compounds are recognized for their antioxidant capabilities, which they primarily exert by neutralizing free radicals. This radical-scavenging activity proceeds through several key mechanistic pathways, with the specific route often depending on the structure of the phenol (B47542), the nature of the radical, and the properties of the surrounding medium (e.g., solvent polarity). mdpi.comresearchgate.netfrontiersin.org The antioxidant action of the 3-Isopropoxy-5-methoxyphenol scaffold is predicated on the reactivity of its phenolic hydroxyl (-OH) group, which is modulated by the electron-donating isopropoxy and methoxy (B1213986) substituents on the aromatic ring. These groups are known to enhance antioxidant activity. nih.gov
The three primary mechanisms of antioxidant action for phenolic compounds are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comnih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable aryloxyl radical (ArO•). acs.orgresearchgate.net
ArOH + R• → ArO• + RH
The efficiency of the HAT mechanism is primarily determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. The presence of electron-donating groups, such as the methoxy and isopropoxy groups on the this compound ring, can lower the O-H BDE, thereby making the HAT pathway a highly probable mechanism for its antioxidant action. nih.gov This pathway is often favored in non-polar environments. researchgate.net
In the Single Electron Transfer (SET) mechanism, the antioxidant molecule donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation can then deprotonate to yield the more stable aryloxyl radical. mdpi.comresearchgate.net
ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H+
The feasibility of the SET pathway is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. capes.gov.brresearchgate.net Similar to their effect on BDE, electron-donating substituents like methoxy and isopropoxy groups also reduce the IP of the phenolic compound, making the SET mechanism a viable antioxidant pathway for this compound. capes.gov.br The SET mechanism can be subdivided into SET-Proton Transfer (SET-PT), where the steps occur sequentially as described. mdpi.com
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is particularly relevant in polar solvents and is a two-step process. First, the phenolic antioxidant deprotonates to form a phenoxide anion (ArO⁻). Subsequently, this anion transfers an electron to the free radical to neutralize it, generating an aryloxyl radical. researchgate.netnih.govcapes.gov.br
Step 1: ArOH ⇌ ArO⁻ + H+ Step 2: ArO⁻ + R• → ArO• + R⁻
The first step is governed by the proton affinity (PA) or acidity (pKa) of the phenol, while the second step depends on the electron transfer enthalpy (ETE) of the phenoxide anion. nih.govresearchgate.net Electron-donating groups can influence the acidity of the phenolic proton and the stability of the resulting phenoxide anion, thereby modulating the favorability of the SPLET pathway. capes.gov.br In aqueous solutions, deprotonated flavonoids and other polyphenols show a high tendency to engage in the SPLET mechanism. nih.gov
| Mechanism | Description | Key Thermodynamic Parameter | Influence of Substituents (e.g., -OCH3, -OR) | Favored Environment |
|---|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. acs.orgresearchgate.net | Bond Dissociation Enthalpy (BDE) researchgate.net | Electron-donating groups lower BDE, enhancing activity. nih.gov | Non-polar media |
| Single Electron Transfer (SET) | Donation of an electron to a free radical, followed by proton loss from the resulting radical cation. mdpi.com | Ionization Potential (IP) researchgate.net | Electron-donating groups lower IP, enhancing activity. capes.gov.br | Generally less favored than HAT/SPLET for phenols |
| Sequential Proton Loss Electron Transfer (SPLET) | Initial deprotonation of the phenol to form a phenoxide anion, which then donates an electron to a free radical. researchgate.netresearchgate.net | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) nih.gov | Electron-donating groups influence acidity and anion stability. capes.gov.br | Polar/Aqueous media |
Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)
The biological effects of phenolic compounds extend beyond simple radical scavenging and involve complex interactions with macromolecules. medicalresearchjournal.org These interactions can be either non-covalent, leading to the formation of complexes, or covalent, resulting in permanent conjugates. nih.govnih.gov Such binding can alter the structure and function of the protein or enzyme, leading to effects like enzyme inhibition. nih.gov
Myeloperoxidase (MPO) is a pro-inflammatory enzyme produced by neutrophils that generates potent oxidants like hypochlorous acid (HOCl). nih.gov Many phenolic compounds are known to be effective inhibitors of MPO, which contributes to their anti-inflammatory properties. nih.govmdpi.com
The primary mechanism of MPO inhibition by phenolic compounds involves the phenol acting as a reducing substrate for the enzyme. Phenols can reduce the enzyme's redox intermediates, particularly Compound II, back to the native, active form of the enzyme at a slow rate, or trap the enzyme in the inactive Compound II state, thus preventing it from completing its catalytic cycle and producing oxidants. nih.gov The inhibitory capacity is related to the reduction potential of the phenolic compound; electron-donating substituents on the aromatic ring, as seen in this compound, generally enhance this reducing ability. nih.gov Studies on various flavonoids and simple phenols have demonstrated that they can inhibit MPO-catalyzed reactions in a dose-dependent manner. nih.govacs.org
| Phenolic Compound/Class | Reported MPO Inhibition | Proposed Mechanism | Reference |
|---|---|---|---|
| Ferulic acid | Strongly inhibits dityrosine (B1219331) formation. | Acts as a reducing substrate/antioxidant. | nih.gov |
| Quercetin | Inhibits MPO in a dose-dependent manner. | Acts as a cosubstrate, leading to its oxidation and MPO inhibition. | acs.org |
| Rosmarinic acid | Inhibitory effects contribute to neuroprotection. | Direct or indirect antioxidant effects inhibiting MPO activity. | frontiersin.org |
| Dapsone (Aniline derivative) | Potent inhibitor (IC50 ~1 µM). | Promotes the formation of inactive MPO Compound II. | nih.gov |
| Gallic acid | Strongly inhibits dityrosine formation. | Acts as a reducing substrate/antioxidant. | nih.gov |
The interaction between a phenolic compound like this compound and a protein is governed by various non-covalent forces. frontiersin.org These include:
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone. nih.govrsc.org
Hydrophobic Interactions: The aromatic ring and the isopropoxy group contribute to the hydrophobicity of the molecule, allowing it to bind to non-polar pockets within a protein structure. acs.org
These interactions can lead to the phenolic compound binding within an enzyme's active site, resulting in competitive inhibition. Alternatively, binding can occur at an allosteric site, a location distinct from the active site. Such allosteric binding can induce conformational changes in the protein, altering the shape of the active site and modulating the enzyme's activity without directly blocking substrate access. nih.gov The specific binding mode and whether it results in competitive or allosteric effects depend on the unique structures of both the phenolic ligand and the protein target. medicalresearchjournal.org For instance, docking simulations with flavonoids have suggested binding to hydrophobic regions at the entrance to the heme pocket of MPO, which could be a key aspect of its inhibition. acs.org
Structure-Mechanism Relationships for Biological Activities
The biological activities of phenolic compounds, including those with a this compound scaffold, are intricately linked to their molecular structure. The arrangement and nature of substituent groups on the aromatic ring dictate the molecule's reactivity, its ability to interact with biological targets, and its metabolic fate.
Influence of Alkoxy and Hydroxyl Substitution Patterns on Molecular Recognition
The specific positioning of hydroxyl (-OH) and alkoxy (-OR) groups on a phenolic ring is a critical determinant of its interaction with biological molecules, such as proteins and enzymes. researchgate.net These groups can form hydrogen bonds, which are crucial for the binding of a ligand to its target. The strength and geometry of these bonds are highly dependent on the spatial arrangement of the functional groups. researchgate.netresearchgate.net
The presence of a hydroxyl group, in particular, can significantly enhance binding affinity to a protein target. researchgate.netnih.gov For instance, studies on the binding of bisphenol-A (BPA) and its derivatives to the human estrogen-related receptor γ (ERRγ) have shown that the hydroxyl groups are pivotal for strong interactions. nih.gov These groups can form hydrogen bonds with amino acid residues like Arg316 and Glu275 in the receptor's ligand-binding domain. nih.gov The absence of these hydroxyl groups, as seen in the BPA derivative 2,2-diphenylpropane, results in considerably weaker binding. nih.gov
| Functional Group | Influence on Molecular Recognition | Example Interaction |
| Hydroxyl (-OH) | Can act as both a hydrogen bond donor and acceptor, significantly contributing to binding affinity. researchgate.netnih.gov | Forms hydrogen bonds with amino acid residues in protein binding pockets, such as with Arg316 and Glu275 in ERRγ. nih.gov |
| Alkoxy (-OR) | Modifies the steric and electronic profile of the molecule, influencing its fit and interaction with the target. | Can participate in van der Waals interactions and influence the orientation of the molecule within the binding site. |
Role of Aromatic Ring Substituents on Reactivity
Substituents on the aromatic ring of a phenol play a crucial role in determining its chemical reactivity, particularly in reactions like electrophilic aromatic substitution. numberanalytics.comstudymind.co.uk These substituents are broadly classified as either electron-donating or electron-withdrawing groups.
Electron-donating groups, such as hydroxyl (-OH), alkoxy (-OR, e.g., methoxy and isopropoxy), and alkyl groups, increase the electron density of the benzene (B151609) ring. studymind.co.uknumberanalytics.com This "activation" makes the ring more susceptible to attack by electrophiles. studymind.co.uk The hydroxyl group is one of the strongest activating groups. msu.edu This increased reactivity means that phenols can undergo reactions under milder conditions than unsubstituted benzene. studymind.co.uk For instance, the bromination of phenol occurs readily without a catalyst. msu.edu
Conversely, electron-withdrawing groups decrease the electron density of the ring, making it less reactive towards electrophiles. numberanalytics.comnumberanalytics.com
The directing effect of substituents is also a key factor. Activating groups like hydroxyl and alkoxy groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. numberanalytics.commsu.edu This is due to the resonance stabilization of the intermediate carbocation formed during the reaction.
The reactivity of substituted phenols is also relevant to their antioxidant activity. The ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals is a key mechanism of antioxidant action. nih.gov Substituents can influence this activity by affecting the bond dissociation enthalpy of the O-H bond. nih.govresearchgate.net
| Substituent Type | Effect on Aromatic Ring | Influence on Reactivity | Directing Effect |
| Electron-Donating (e.g., -OH, -OCH₃, -OCH(CH₃)₂) | Increases electron density (activates the ring). studymind.co.uknumberanalytics.com | Increases the rate of electrophilic aromatic substitution. numberanalytics.comstudymind.co.uk | Ortho, para-directing. numberanalytics.commsu.edu |
| Electron-Withdrawing (e.g., -NO₂, -COOH) | Decreases electron density (deactivates the ring). numberanalytics.comnumberanalytics.com | Decreases the rate of electrophilic aromatic substitution. numberanalytics.com | Meta-directing. studymind.co.uk |
Metabolic Pathways and Biotransformations of Phenolic Ethers
Phenolic compounds, including phenolic ethers, undergo extensive metabolism in organisms, primarily through phase I and phase II enzymatic reactions. nih.govtaylorfrancis.com These biotransformations are crucial for the detoxification and elimination of these compounds from the body. nih.gov
The metabolism of phenolic xenobiotics is generally thought to proceed rapidly to produce more water-soluble conjugates, such as glucuronides and sulfates, through the action of phase II enzymes. nih.gov However, phase I enzymes, particularly cytochrome P450s, also play a significant role in the initial modification of these compounds. nih.govnih.gov
Demethylation and Deisopropylation Processes
A key metabolic pathway for phenolic ethers is O-dealkylation, which involves the cleavage of the ether bond. datapdf.comacs.org This process is catalyzed by microsomal enzymes, such as cytochrome P450, and requires cofactors like NADPH. datapdf.comnih.gov
O-demethylation is the removal of a methyl group from a methoxy substituent, converting it to a hydroxyl group. acs.org For example, p-nitroanisole is demethylated to p-nitrophenol. datapdf.comnih.gov
O-deisopropylation is the removal of an isopropyl group. The rate of O-dealkylation can be influenced by the size and structure of the alkyl group. Generally, the rate tends to decrease as the bulk of the alkyl group increases. datapdf.com
These dealkylation reactions are oxidative processes, where the alkyl group is ultimately released as an aldehyde (e.g., formaldehyde (B43269) from a methyl group). datapdf.com The rate of these reactions can be influenced by the electronic properties of the molecule. Electron-donating groups attached to the carbon adjacent to the ether oxygen can increase the rate of dealkylation. datapdf.com
In vitro studies using rat liver microsomes have shown that the O-dealkylation of various alkyl p-nitrophenyl ethers is a common metabolic route. datapdf.comacs.org
Formation of Reactive Intermediates (e.g., Quinone Methides, o-Quinones)
The metabolism of phenolic compounds can lead to the formation of reactive intermediates, such as quinone methides and ortho-quinones. nih.govnih.gov These electrophilic species can be highly reactive and may be responsible for some of the biological effects, including toxicity, of the parent compounds. nih.gov
o-Quinones are formed from the oxidation of catechols (compounds with two adjacent hydroxyl groups on an aromatic ring). nih.gov Phenols can be converted to catechols, which are then oxidized to o-quinones. researchgate.netnih.gov This oxidation can be catalyzed by enzymes like tyrosinase. nih.gov o-Quinones are reactive intermediates that can undergo various non-enzymatic reactions. nih.gov
Quinone methides are reactive metabolites that can be formed from phenolic compounds with an alkyl substituent at the ortho or para position. nih.gov There are several pathways for their formation, including:
Direct two-electron oxidation of the parent phenol. nih.gov
Isomerization of an o-quinone . nih.govacs.org
Elimination of a good leaving group from the benzylic position. nih.gov
Quinone methides are potent Michael acceptors, meaning they readily react with nucleophiles. nih.govwikipedia.org This high reactivity is due to the contribution of a charge-separated resonance structure, which gives them carbocation-like character. nih.govnih.gov The formation of a stable aromatic ring upon nucleophilic addition provides a strong thermodynamic driving force for this reaction. nih.gov The formation of these reactive intermediates is an important aspect of the biological activity and potential toxicity of many phenolic compounds. nih.govwikipedia.org
Advanced Research Directions and Future Perspectives for 3 Isopropoxy 5 Methoxyphenol
Development of Chemo- and Regioselective Synthetic Methods
The precise synthesis of substituted phenols, including 3-Isopropoxy-5-methoxyphenol, remains a significant challenge in organic chemistry. Future research will prioritize the development of highly chemo- and regioselective methods to control the substitution pattern on the aromatic ring, minimizing the formation of unwanted isomers and byproducts.
One promising avenue is the use of directing groups to guide the functionalization of the phenol (B47542) ring. These groups can be temporarily installed to activate specific positions for reaction and then subsequently removed. For instance, methods for the ortho-C–H functionalization of phenols using directing groups have been explored and could be adapted for more complex substitution patterns. magtech.com.cn Another strategy involves the dearomatization-rearomatization sequence for the ortho-selective alkylation of phenols. magtech.com.cn
Furthermore, the development of novel catalytic systems is crucial for achieving high selectivity. For example, palladium-catalyzed regioselective C–H bond allylic alkylation of phenols with 1,3-dienes has shown high precision for certain phenol derivatives. doaj.org Research into multicomponent reactions, such as the regioselective synthesis of trisubstituted phenols from Fischer alkynyl carbene complexes, also offers a pathway to construct complex phenolic structures in a single step. researchgate.net The synthesis of m-aryloxy phenols through methods like the Ullmann reaction catalyzed by copper, followed by demethylation, provides a template for constructing the core structure of this compound derivatives. nih.gov
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is becoming indispensable. Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the progress of chemical reactions without the need for sample extraction.
In the context of phenolic ether synthesis, in-situ Raman spectroscopy has been successfully employed to monitor the end-point of etherification reactions, providing quantitative data on the concentration of reactants and products. acs.org This allows for precise control over reaction times and can help in identifying reaction intermediates. Similarly, in-situ FTIR spectroscopy can be used to monitor reactions under various conditions, including high pressure, providing valuable information on reaction kinetics and selectivity. youtube.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. While standard NMR provides structural information on the final product, advanced techniques can offer insights into reaction mechanisms. pressbooks.puborgchemboulder.comlibretexts.org For instance, monitoring changes in the 1H NMR chemical shifts of the phenolic hydroxyl group can provide information on hydrogen bonding and reaction progress. nih.govnih.gov The use of D2O exchange can also help in identifying the OH proton signal, further aiding in spectral interpretation. libretexts.org
| Spectroscopic Technique | Application in Phenolic Ether Synthesis | Key Advantages |
| In-situ Raman Spectroscopy | Quantitative monitoring of reactant and product concentrations. | Non-invasive, real-time data, suitable for heterogeneous reactions. acs.org |
| In-situ FTIR Spectroscopy | Monitoring reaction kinetics and selectivity under various conditions. | Provides information on functional group transformations, applicable under high pressure. youtube.comnih.gov |
| Advanced NMR Spectroscopy | Elucidation of reaction mechanisms and intermediates. | Detailed structural information, can probe hydrogen bonding interactions. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a major driver of current research. For the synthesis and transformation of this compound, the exploration of novel and sustainable catalytic systems is a key focus area.
Homogeneous and heterogeneous catalysts are being investigated for the selective alkylation of phenols. magtech.com.cn Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Catalysts based on sulfated metal oxides, such as those of copper, have shown promise for the etherification of phenols. google.com Palladium-based catalysts, often in combination with specific ligands, are effective for various C-H functionalization reactions of phenols. doaj.org
Biocatalysis, using enzymes to carry out chemical transformations, offers a highly sustainable alternative to traditional chemical methods. Oxidoreductase enzymes like laccase and tyrosinase can catalyze the oxidation of phenolic compounds under mild conditions. mdpi.com These enzymes can be used for the synthesis of new phenolic derivatives or for the degradation of phenolic pollutants. The immobilization of these enzymes can further enhance their stability and reusability. mdpi.com
| Catalyst Type | Example | Application | Advantages |
| Heterogeneous Catalysts | Sulfated copper oxide on a support | Phenol etherification | Ease of separation, reusability. google.com |
| Homogeneous Catalysts | Palladium complexes with phosphine (B1218219) ligands | C-H functionalization of phenols | High activity and selectivity. doaj.org |
| Biocatalysts | Laccase, Tyrosinase | Oxidation of phenolic compounds | Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com |
Deeper Mechanistic Understanding of Complex Molecular Interactions
A fundamental understanding of the molecular interactions that govern the reactivity of this compound is crucial for designing new reactions and materials. Future research will focus on elucidating the intricate mechanisms of its formation and subsequent transformations.
The alkylation of phenols can proceed through different pathways, and understanding the factors that favor O-alkylation over C-alkylation is essential for the selective synthesis of ethers like this compound. Mechanistic studies on the alkylation of related resorcinol (B1680541) structures can provide valuable insights. researchgate.netnih.gov For example, the role of hydrogen bonding and the nature of the alkylating agent can significantly influence the reaction outcome. researchgate.net
Computational chemistry plays a vital role in unraveling reaction mechanisms. nih.gov Density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict reaction energies. This can help in understanding the role of catalysts and the effect of substituents on reactivity. For instance, computational studies can elucidate the mechanism of enzyme-catalyzed reactions involving phenolic compounds. nih.gov
Computational Design of Phenolic Ether Derivatives with Tunable Reactivity
Computational methods, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are powerful tools for the rational design of new molecules with specific properties. explorationpub.comexplorationpub.comresearchgate.netnih.govnih.govnih.gov For this compound, these approaches can be used to design derivatives with tailored reactivity, solubility, or biological activity.
QSAR models correlate the chemical structure of a series of compounds with their biological activity. By identifying the key structural features that influence a particular activity, new and more potent compounds can be designed. explorationpub.comexplorationpub.comresearchgate.netnih.govnih.gov For example, 3D-QSAR models have been used to design novel phenol ether derivatives as non-covalent proteasome inhibitors. explorationpub.comexplorationpub.com
QSPR models, on the other hand, relate chemical structure to physical properties. These models can be used to predict properties such as boiling point, solubility, and reactivity for new derivatives of this compound. This information is valuable for designing molecules with specific characteristics for various applications. For instance, QSPR can be used to predict the electrochemical reactivity of phenolic compounds. nih.gov The integration of these computational tools into the research workflow will undoubtedly accelerate the discovery and development of new functional materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-Isopropoxy-5-methoxyphenol?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, chlorination steps (e.g., using phosphorus pentachloride as in ) require controlled stoichiometry to minimize side reactions. Parallel experiments with fractional factorial designs can identify critical variables affecting yield. Monitoring intermediates via LC-MS (≥95% purity criteria as in ) ensures reaction progress.
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR can resolve methoxy and isopropoxy substituents, with DEPT-135 confirming CH/CH groups.
- IR : Stretching frequencies for phenolic O-H (~3200 cm) and ether C-O (~1250 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of isopropoxy group).
- Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodological Answer :
- Electronic Population Analysis : Mulliken’s LCAO-MO framework ( ) assigns partial charges to atoms, revealing electron-rich regions (e.g., methoxy oxygen) prone to electrophilic attack.
- Solvent Effects : Conductor-like Polarizable Continuum Model (C-PCM, ) simulates solvation energies, predicting solubility in polar aprotic solvents (e.g., DMF or acetonitrile).
- Frontier Molecular Orbitals : HOMO-LUMO gaps quantify reactivity; lower gaps suggest higher susceptibility to oxidation .
Q. What strategies resolve contradictions between NMR and mass spectrometry data in characterizing derivatives of this compound?
- Methodological Answer :
- Replicate Experiments : Ensure sample purity (e.g., ≥97% as in ) to exclude impurities skewing data.
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to distinguish solvent peaks from analyte signals in NMR ( ).
- Tandem MS/MS : Fragmentation pathways clarify structural ambiguities (e.g., distinguishing regioisomers).
- Complementary Techniques : Pair NMR with IR (phenolic O-H stretch) and elemental analysis to cross-validate results .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies at pH 2–12, monitoring via HPLC ( ).
- Kinetic Modeling : First-order decay constants identify degradation pathways (e.g., hydrolysis of isopropoxy group under acidic conditions).
- Computational pKa Prediction : DFT-derived pKa values predict protonation states affecting solubility and reactivity ( ) .
Q. What synthetic routes enable selective functionalization of the methoxy group in this compound?
- Methodological Answer :
- Protection/Deprotection Strategies : Use TEMPO-mediated oxidation to convert methoxy to carbonyl groups without affecting isopropoxy.
- Cross-Coupling : Suzuki-Miyaura reactions (boronic acid intermediates as in ) modify the aromatic ring selectively.
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to introduce substituents meta to the isopropoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
